molecular formula C3H3N3O2S B118965 2-Amino-5-nitrothiazole CAS No. 121-66-4

2-Amino-5-nitrothiazole

Cat. No. B118965
CAS RN: 121-66-4
M. Wt: 145.14 g/mol
InChI Key: MIHADVKEHAFNPG-UHFFFAOYSA-N
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Patent
US04269985

Procedure details

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17° C. was added 4.8 g bromine at such a rate the reaction temperature did not exceed 25° C. During bromination an orange solid was formed. After stirring the resulting slurry for 10 minutes, 3.0 g thiourea was added and the reaction mixture exothermed to 32° C. A yellow solid formed. The mixture was stirred for 1 hour and then was diluted with 25 ml of water. This mixture and an approximately equal volume of 29% ammonium hydroxide were added simultaneously to 25 ml of acetic acid at such rates that the pH remained between 4 and 5 and the temperature did not exceed 30° C. After all of the reaction mixture had been added the pH was adjusted to 7 with 29% ammonium hydroxide. The product was then filtered off, washed with water and dried to give 2.7 g (62% yield, 92.9% assay) of 2-amino-5-nitrothiazole.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][N+:5]([O-:7])=[O:6].BrBr.[NH2:11][C:12]([NH2:14])=[S:13].[OH-].[NH4+]>C(O)(=O)C.O>[NH2:11][C:12]1[S:13][C:4]([N+:5]([O-:7])=[O:6])=[CH:3][N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CN(C=C[N+](=O)[O-])C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Stirring
Type
CUSTOM
Details
After stirring the resulting slurry for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 25° C
CUSTOM
Type
CUSTOM
Details
During bromination an orange solid was formed
CUSTOM
Type
CUSTOM
Details
exothermed to 32° C
CUSTOM
Type
CUSTOM
Details
A yellow solid formed
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
ADDITION
Type
ADDITION
Details
After all of the reaction mixture had been added the pH
FILTRATION
Type
FILTRATION
Details
The product was then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1SC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.